molecular formula C9H17NO3 B157017 (R)-1-N-Boc-3-hydroxypyrrolidine CAS No. 109431-87-0

(R)-1-N-Boc-3-hydroxypyrrolidine

Cat. No.: B157017
CAS No.: 109431-87-0
M. Wt: 187.24 g/mol
InChI Key: APCBTRDHCDOPNY-SSDOTTSWSA-N
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Description

(R)-1-N-Boc-3-hydroxypyrrolidine, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Mechanism and Application in Boc Group Migration : A study by Xue and Silverman (2010) explored a base-generated alkoxide-triggered N→O tert-butyloxycarbonyl (Boc) migration involving an unusual nine-membered cyclic transition state, demonstrating the compound's role in understanding reaction mechanisms (Xue & Silverman, 2010).

  • Chemoenzymatic Synthesis : Haddad and Larchevěque (2005) described the kinetic resolution and selective oxidation of N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine to achieve high diastereo- and enantioselectivity (Haddad & Larchevěque, 2005).

  • Hydroxylation with Sphingomonas sp. HXN-200 : The study by Li et al. (2001) highlights the preparation of N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, demonstrating the compound's utility in enzymatic synthesis and modification (Li et al., 2001).

  • Synthesis of Orthogonally Protected Hypusine : Song et al. (2015) developed a protected hypusine reagent for solid-phase synthesis of hypusinated peptides using (R)-3-hydroxypyrrolidin-2-one, illustrating its role in peptide chemistry (Song et al., 2015).

  • Synthesis of (S)-1-Boc-3-hydroxypiperidine : A method for synthesizing (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine was explored by Wang Junming (2013), showing its relevance in synthetic chemistry (Wang Junming, 2013).

  • Bioreductive Production by Carbonyl Reductase : Chen et al. (2017) discussed the bioreductive production of (R)-N-Boc-3-hydroxypiperidine by a carbonyl reductase, highlighting its potential in industrial production (Chen et al., 2017).

Properties

IUPAC Name

tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCBTRDHCDOPNY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424908
Record name tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109431-87-0
Record name tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-N-Boc-3-pyrrolidinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3-oxopyrrolidine-1-carboxylate (3.00 g, 16.20 mmol) was dissolved in dry MeOH (60 mL) and cooled in an ice-water bath. Sodium borohydride (0.61 g, 16.20 mmol) was added carefully and the reaction mixture was stirred at 0° C. for 15 mins. The reaction mixture was diluted with water and pH was set to −9 with HCl (1% aqueous solution). The aqueous layer was extracted with EtOAc and the organic layers were combined, dried with MgSO4, filtered and evaporated to give the title compound (3.00 g, 98.9%). 1H NMR (500 MHz, CDCl3): δ 1.42 (s, 9H), 1.85-1.96 (m, 2H), 3.26-3.33 (m, 2H), 3.38-3.47 (m, 3H), 4.38-4.40 (m, 1H); 13C NMR (125 MHz, CDCl3): δ 28.72, 33.95, 43.99, 54.38, 70.60, 79.57, 155.07.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-N-Boc-3-hydroxypyrrolidine
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